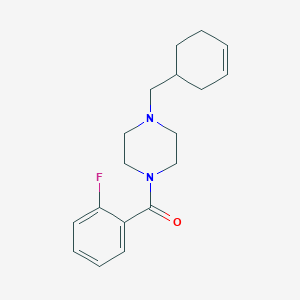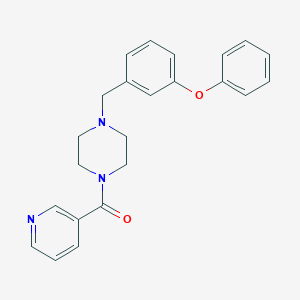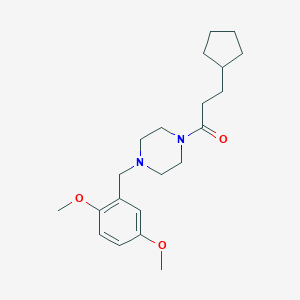![molecular formula C26H26N2O4 B247563 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized to explore its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. This compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. This compound has also been reported to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. This compound has been reported to increase the levels of acetylcholine in the brain, which may improve cognitive function. This compound has also been reported to have antioxidant activity, which may protect cells from oxidative damage. This compound has been reported to have anti-inflammatory activity, which may reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which may limit its use in certain experiments. This compound may also have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine. This compound has potential applications in the field of drug discovery, and further studies are needed to explore its therapeutic potential. This compound may also be useful as a tool for studying the role of acetylcholine in the nervous system. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound may also be modified to improve its solubility and bioavailability, which may enhance its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its biological activities have been well characterized. This compound has potential applications in drug discovery and may be useful as a tool for studying the role of acetylcholine in the nervous system. Further studies are needed to explore the therapeutic potential of this compound and to elucidate its mechanism of action.
Synthesemethoden
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine can be synthesized by the reaction of 1-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several scientific journals, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C26H26N2O4 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-11-9-22(10-12-23)26(30)28-17-15-27(16-18-28)25(29)19-32-24-13-7-21(8-14-24)20-5-3-2-4-6-20/h2-14H,15-19H2,1H3 |
InChI-Schlüssel |
WKGWZYDUFSXFCP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)





![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
